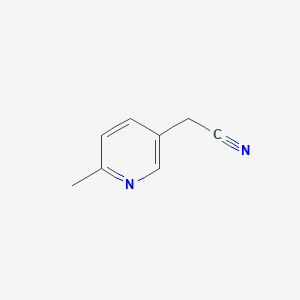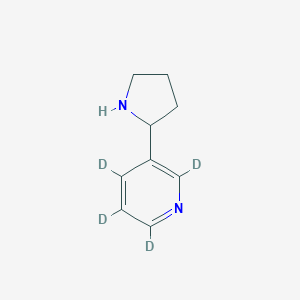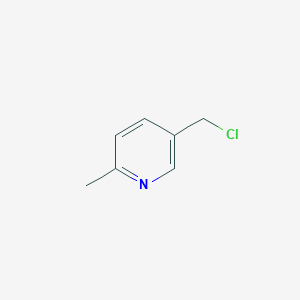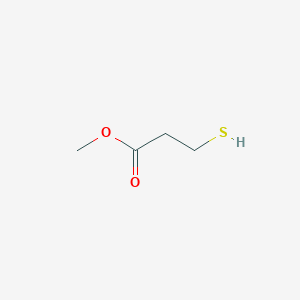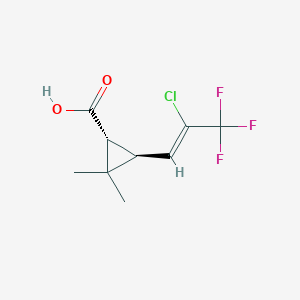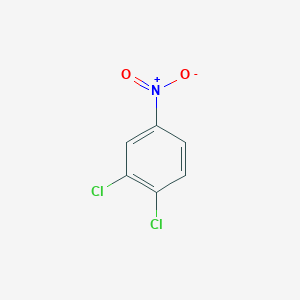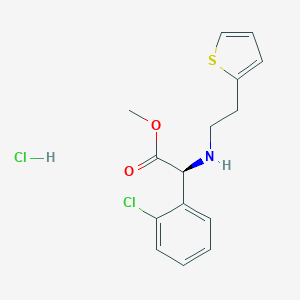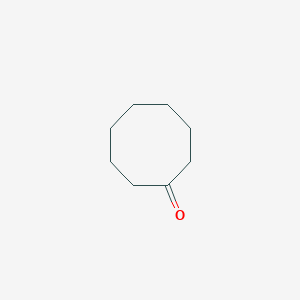![molecular formula C12H10BrF3N2O2 B032721 (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide CAS No. 113181-02-5](/img/structure/B32721.png)
(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with 2,3-dihydroxy-2-methylpropionic acid, which is reacted with thionyl chloride to form 4-chlorocarbonyl-4-methyl-1,3,2-dioxathiolane-2-one . This is then reacted with 4-cyano-3-trifluoromethylaniline .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a trifluoromethyl group and a cyano group . The molecular formula is C19H14F3N3O3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2,3-dihydroxy-2-methylpropionic acid with thionyl chloride, followed by a reaction with 4-cyano-3-trifluoromethylaniline .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . The melting point ranges from 141.0 to 145.0 degrees Celsius .Applications De Recherche Scientifique
Prostate Cancer Imaging : This compound has been investigated for its potential in prostate cancer imaging. New carbon-11-labeled propanamide derivatives, including this compound, were designed and synthesized as selective androgen receptor modulator (SARM) radioligands. These were intended for use with positron emission tomography (PET) imaging in prostate cancer treatment and research (Gao, Wang, Miller, & Zheng, 2011).
Antimicrobial Properties : Studies have also looked into the antimicrobial potential of related compounds. In particular, a study focused on the synthesis and characterization of substituted phenyl azetidines, which are chemically related, to evaluate their potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Quantum Chemical Studies : Another area of research involves quantum chemical studies of related compounds. For example, bicalutamide, a closely related chemical, has been the subject of quantum chemical studies to understand its molecular interactions and properties, which are crucial for its role as a prostate cancer treatment drug (Otuokere & Amaku, 2015).
Synthesis and Molecular Structure Analysis : The synthesis and molecular structure of similar compounds have been a subject of interest in research. For instance, studies have been conducted on the synthesis and analysis of compounds like 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, which are structurally similar, to explore their properties and potential applications (Kulai & Mallet-Ladeira, 2016).
Pharmacokinetics and Metabolism Studies : There has also been research into the pharmacokinetics and metabolism of related propanamide compounds, especially in the context of selective androgen receptor modulators (SARMs) and their potential therapeutic applications (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Hormonal Male Contraception : The compound has also been studied for its potential use in hormonal male contraception. Research in this area focuses on the pharmacologic effects of similar compounds in animal models, exploring their efficacy and reversibility (Jones, Chen, Hwang, Miller, & Dalton, 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3N2O2/c1-11(20,6-13)10(19)18-8-3-2-7(5-17)9(4-8)12(14,15)16/h2-4,20H,6H2,1H3,(H,18,19)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZFXNCCDXABCT-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

